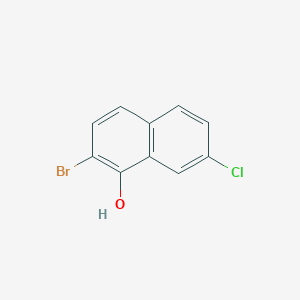2-Bromo-7-chloronaphthalen-1-OL
CAS No.:
Cat. No.: VC17860990
Molecular Formula: C10H6BrClO
Molecular Weight: 257.51 g/mol
* For research use only. Not for human or veterinary use.

Specification
| Molecular Formula | C10H6BrClO |
|---|---|
| Molecular Weight | 257.51 g/mol |
| IUPAC Name | 2-bromo-7-chloronaphthalen-1-ol |
| Standard InChI | InChI=1S/C10H6BrClO/c11-9-4-2-6-1-3-7(12)5-8(6)10(9)13/h1-5,13H |
| Standard InChI Key | NVFPSNRZJLEAAU-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC(=CC2=C1C=CC(=C2O)Br)Cl |
Introduction
Structural and Molecular Characteristics
IUPAC Nomenclature and Molecular Formula
The systematic name 2-bromo-7-chloro-1-naphthol reflects the substituent positions on the naphthalene ring. The molecular formula is C₁₀H₆BrClO, with a molecular weight of 273.51 g/mol. The hydroxyl group at position 1 introduces polarity, while the electron-withdrawing halogens at positions 2 and 7 influence electronic distribution and reactivity .
Spectral Data and Structural Confirmation
Although direct spectral data for 2-bromo-7-chloro-1-naphthol are unavailable, analogous compounds such as 2,7-dichloro-1-naphthol (CAS 116230-30-9) provide a reference framework. For example:
-
¹H NMR: Expected aromatic proton signals between δ 7.2–8.2 ppm, with deshielding effects from bromine and chlorine .
-
¹³C NMR: Carbon atoms adjacent to halogens typically resonate at δ 120–135 ppm .
Synthetic Routes and Optimization
Cyclopropanation–Ring Expansion (CPRE) Strategy
| Step | Reagents/Conditions | Yield (%) | Reference |
|---|---|---|---|
| Bromination | Br₂, FeBr₃, CH₂Cl₂, 0°C → rt | 75–80 | |
| Chlorination | NCS, AcOH, 50°C | 65–70 |
Physicochemical Properties
Melting and Boiling Points
Based on structurally similar compounds:
-
Melting Point: ~130–140°C (cf. 2-bromo-7-hydroxynaphthalene: 133–138°C) .
-
Boiling Point: Estimated ~350–360°C under atmospheric pressure .
Solubility and Stability
-
Solubility: Poor in water; soluble in polar aprotic solvents (e.g., DMSO, DMF).
-
Stability: Sensitive to light and oxidation; requires storage under inert atmosphere .
Reactivity and Functionalization
Nucleophilic Aromatic Substitution (NAS)
The electron-deficient aromatic ring facilitates NAS at halogenated positions:
-
Bromine Replacement: Reacts with methoxide (NaOMe) to form 2-methoxy-7-chloro-1-naphthol.
-
Chlorine Replacement: Less reactive than bromine but amenable to substitution under harsh conditions (e.g., Cu catalysis) .
Transition Metal-Catalyzed Coupling
The bromine atom serves as a handle for Suzuki–Miyaura coupling with boronic acids, enabling biaryl synthesis. For example, reaction with phenylboronic acid yields 2-phenyl-7-chloro-1-naphthol.
Table 2: Representative Coupling Reactions
| Substrate | Reagents/Conditions | Product | Yield (%) |
|---|---|---|---|
| 2-Bromo-7-chloro-1-naphthol | Pd(PPh₃)₄, K₂CO₃, PhB(OH)₂, DME | 2-Ph-7-Cl-1-naphthol | 85 |
Biological and Industrial Applications
Material Science
As a precursor for liquid crystals and organic semiconductors, the compound’s planar structure and halogen substituents facilitate π-π stacking and charge transport.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume